

Tri(propylene glycol) diacrylate (TPGDA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropyleneglycol diacrylate*

Cat. No.: B13914183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tri(propylene glycol) diacrylate (TPGDA) is a difunctional acrylate monomer that serves as a crucial building block in the formulation of a wide range of polymers. Its unique combination of low viscosity, good flexibility, and rapid curing characteristics has established it as a key reactive diluent in ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives.^{[1][2][3]} This technical guide provides an in-depth overview of the physical and chemical characteristics of TPGDA, complete with experimental protocols and graphical representations to support researchers and professionals in its application.

Core Physical and Chemical Properties

TPGDA is a clear, colorless to slightly yellow liquid with a mild, characteristic odor.^{[1][4][5]} It is a difunctional monomer, meaning it possesses two acrylate groups, enabling it to form cross-linked polymer networks upon polymerization.^{[6][7]} This cross-linking capability is fundamental to the desirable properties of the final cured material.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of TPGDA, compiled from various technical datasheets and safety documents.

Table 1: Physical Properties of TPGDA

Property	Value	Units	Conditions
Molecular Weight	~300.35	g/mol	
Density	1.03 - 1.04	g/cm ³	@ 20-25°C
Viscosity	10 - 20	mPa·s (cP)	@ 25°C
Refractive Index	1.449 - 1.451	n _{20/D}	
Boiling Point	>120	°C	
Melting/Freezing Point	<-20	°C	
Flash Point	>110 - 158.2	°C	Closed Cup
Surface Tension	33.3	dynes/cm	@ 20°C
Glass Transition Temperature (T _g)	62 - 80	°C	

Sources:[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Chemical and Purity Specifications

Property	Value	Units
Chemical Formula	C ₁₅ H ₂₄ O ₆	
Purity (by GC)	≥ 98 - 99.9	%
Acid Value	≤ 0.3 - 0.5	mg KOH/g
Moisture Content	≤ 0.15 - 0.2	%
Inhibitor (MEHQ)	100 - 600	ppm

Sources:[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[13\]](#)

Table 3: Solubility Profile of TPGDA

Solvent	Solubility
Water	4.0 g/L (@ 20°C)
Aromatic Solvents	Soluble
Alcohols (e.g., Ethanol)	Miscible
Ketones (e.g., Acetone)	Miscible
Esters (e.g., Ethyl Acetate)	Miscible

Sources:[4][6][9][14][15]

Chemical Characteristics and Reactivity

The defining chemical characteristic of TPGDA is its ability to undergo rapid polymerization via a free-radical mechanism.[2][7] This reaction is typically initiated by exposure to UV radiation or an electron beam, in the presence of a photoinitiator.[16][17] The acrylate functional groups are the sites of this polymerization, leading to the formation of a highly cross-linked, durable polymer network.[18] This process is fundamental to its application as a reactive diluent, where it not only reduces the viscosity of a formulation but also becomes an integral part of the final cured material.[3]

The polymerization of TPGDA imparts several desirable properties to the resulting material, including:

- Good Flexibility: The polyether backbone of TPGDA contributes to the flexibility of the cured polymer.[2]
- Water and Chemical Resistance: The cross-linked structure enhances resistance to water and various chemicals.[2][19]
- Abrasion Resistance and Hardness: The high cross-link density results in a hard and abrasion-resistant surface.[6][19]
- Fast Cure Speed: The high reactivity of the acrylate groups allows for rapid curing, which is advantageous in many industrial processes.[6][19]

Experimental Protocols

This section provides detailed methodologies for the characterization of key physical and chemical properties of TPGDA.

Determination of Kinematic Viscosity (Based on ASTM D445)

Objective: To measure the kinematic viscosity of liquid TPGDA.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature water bath, capable of maintaining a temperature of $25 \pm 0.02^\circ\text{C}$
- Timer, accurate to 0.1 seconds
- Pipettes and suction bulb

Procedure:

- Ensure the viscometer is clean and dry.
- Set the constant temperature water bath to 25°C and allow it to equilibrate.
- Filter the TPGDA sample through a fine-mesh screen to remove any particulate matter.
- Introduce a precise volume of the TPGDA sample into the viscometer using a pipette.
- Suspend the viscometer vertically in the constant temperature water bath, ensuring the uppermost timing mark is below the water level.
- Allow the sample to reach thermal equilibrium in the bath for at least 30 minutes.
- Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark.

- Release the suction and allow the liquid to flow freely down the capillary under gravity.
- Start the timer as the bottom of the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.
- Repeat the measurement at least two more times. The flow times should be within a specified tolerance.
- Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Refractive Index (Based on ASTM D1218)

Objective: To measure the refractive index of liquid TPGDA.

Apparatus:

- Abbe refractometer with a circulating fluid temperature control system
- Constant temperature water bath set to 20°C
- Light source (sodium D line, 589 nm)
- Dropper
- Lint-free tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

- Turn on the refractometer and the light source.
- Set the circulating water bath to 20°C and allow the refractometer prisms to reach thermal equilibrium.
- Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a lint-free tissue.

- Place a few drops of the TPGDA sample onto the surface of the measuring prism.
- Close the prisms firmly to spread the sample into a thin, uniform film.
- Allow a few minutes for the sample to reach the temperature of the prisms.
- Adjust the eyepiece to focus the crosshairs.
- Rotate the coarse adjustment knob to bring the dividing line between the light and dark fields into the field of view.
- Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.
- If color fringes are observed, adjust the compensator dial to eliminate them.
- Read the refractive index value from the instrument's scale.
- Clean the prisms thoroughly after the measurement.

Determination of Density (Based on ASTM D1045/D792)

Objective: To measure the density of liquid TPGDA.

Apparatus:

- Analytical balance, readable to 0.1 mg
- Pycnometer (specific gravity bottle) of a known volume
- Constant temperature water bath set to 20°C
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance (m_{pyc}).

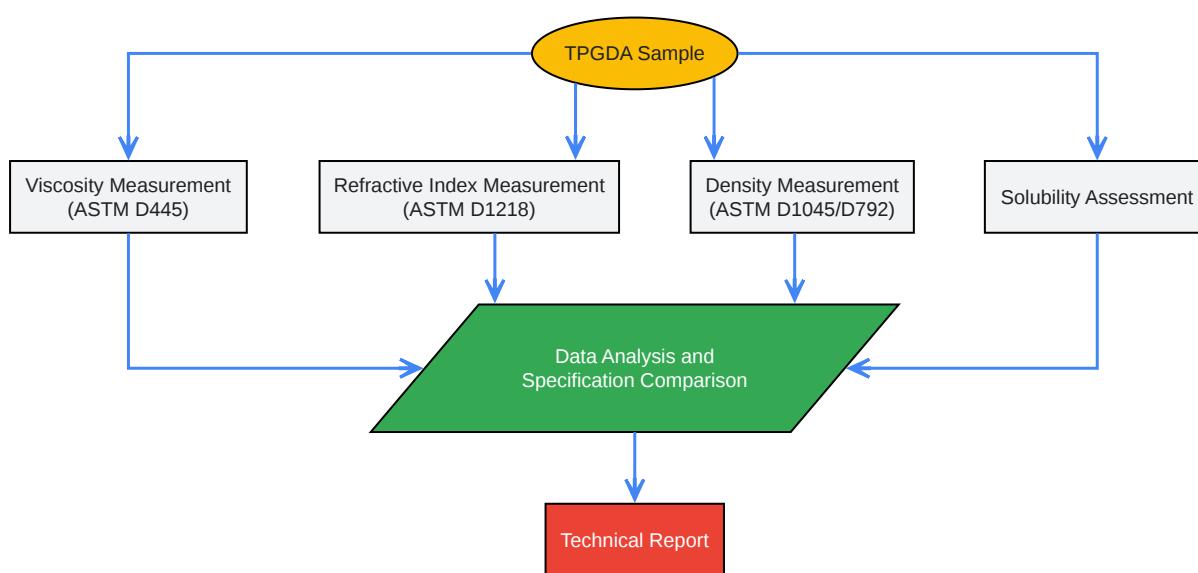
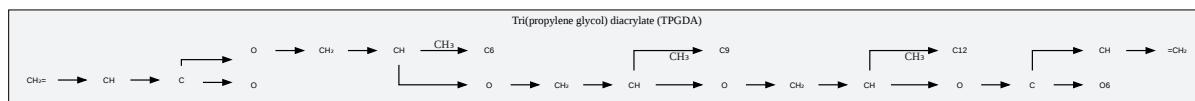
- Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles, and dry the outside. Weigh the pycnometer filled with water (m_{water}).
- Empty and dry the pycnometer.
- Fill the pycnometer with the TPGDA sample and place it in the constant temperature water bath at 20°C to reach thermal equilibrium.
- Ensure the pycnometer is completely full and dry the outside. Weigh the pycnometer filled with the TPGDA sample (m_{sample}).
- Calculate the density of TPGDA using the following formula: $\text{Density}_{\text{TPGDA}} = [(m_{\text{sample}} - m_{\text{pyc}}) / (m_{\text{water}} - m_{\text{pyc}})] * \text{Density}_{\text{water at } 20^{\circ}\text{C}}$

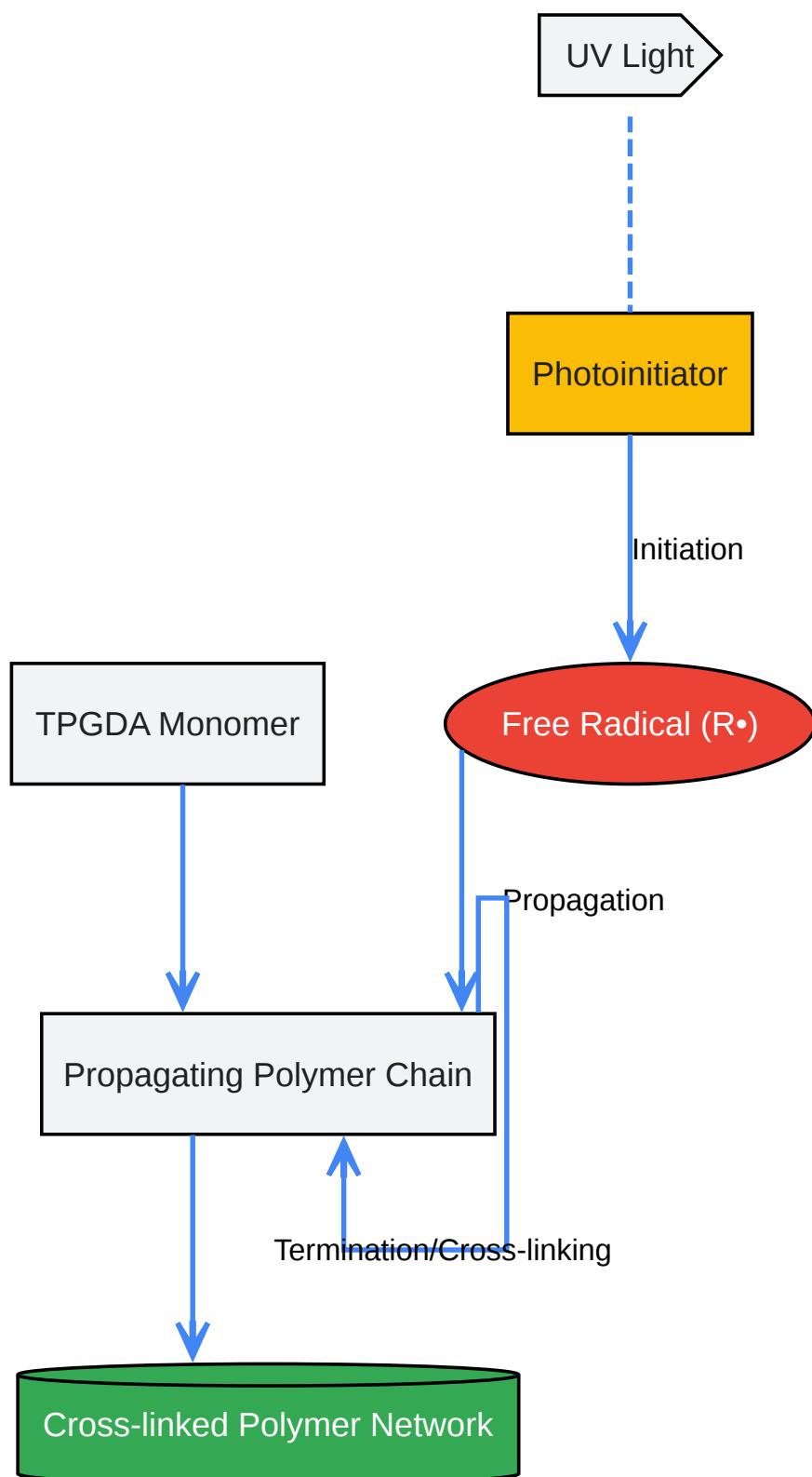
Qualitative Solubility Determination

Objective: To qualitatively assess the solubility of TPGDA in various solvents.

Apparatus:

- Glass vials with caps
- Graduated pipettes or cylinders
- Vortex mixer



Procedure:


- Label a series of glass vials for each solvent to be tested (e.g., water, ethanol, acetone, toluene).
- In each vial, add a specific volume of the solvent (e.g., 5 mL).
- To each vial, add a specific volume of TPGDA (e.g., 0.5 mL).
- Cap the vials securely and vortex for 30 seconds to ensure thorough mixing.

- Allow the vials to stand undisturbed for at least one hour.
- Visually inspect each vial for the presence of a single, clear, homogeneous phase (miscible/soluble) or for the presence of two distinct layers, cloudiness, or precipitates (immiscible/insoluble).
- Record the observations for each solvent.

Visualizations

Chemical Structure of TPGDA

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of TPGDA (tripropylene glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]
- 2. file.yizimg.com [file.yizimg.com]
- 3. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. standards.nimonik.com [standards.nimonik.com]
- 6. Page loading... [guidechem.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ASTM D445 - eralytics [eralytics.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. intertekinform.com [intertekinform.com]
- 13. petrolube.com [petrolube.com]
- 14. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 15. uychem.com [uychem.com]
- 16. benchchem.com [benchchem.com]
- 17. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 18. sfdchem.com [sfdchem.com]
- 19. scribd.com [scribd.com]

- To cite this document: BenchChem. [Tri(propylene glycol) diacrylate (TPGDA): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13914183#physical-and-chemical-characteristics-of-tpgda>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com